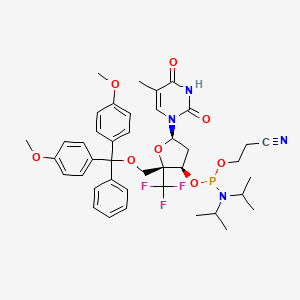
DMTr-4'-CF3-5-Me-U-CED phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves the modification of oligodeoxynucleotidesThe reaction conditions often involve the use of specific solvents and reagents to ensure the successful incorporation of these modifications .
Industrial Production Methods
Industrial production of DMTr-4’-CF3-5-Me-U-CED phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
DMTr-4’-CF3-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products are often further analyzed and characterized to determine their suitability for research applications .
Applications De Recherche Scientifique
DMTr-4’-CF3-5-Me-U-CED phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis and modification of oligonucleotides for various research purposes.
Biology: Employed in RNA research to study the structure and function of RNA molecules.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Industry: Applied in the production of labeled oligonucleotides for various industrial applications
Mécanisme D'action
The mechanism of action of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves its incorporation into oligonucleotides. The compound acts as a dye reagent, allowing for the labeling and visualization of oligonucleotides in various research applications. The molecular targets and pathways involved include the specific binding and interaction with RNA molecules .
Comparaison Avec Des Composés Similaires
DMTr-4’-CF3-5-Me-U-CED phosphoramidite is unique due to its specific modifications, including the trifluoromethyl and methyl groups. Similar compounds include:
DMTr-4’-F-5-Me-U-CED phosphoramidite: A similar compound with a fluorine modification instead of trifluoromethyl.
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: Another related compound used for oligonucleotide labeling.
These compounds share similar applications but differ in their specific modifications and properties, making DMTr-4’-CF3-5-Me-U-CED phosphoramidite unique in its functionality and applications .
Propriétés
Formule moléculaire |
C41H48F3N4O8P |
|---|---|
Poids moléculaire |
812.8 g/mol |
Nom IUPAC |
3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trifluoromethyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48F3N4O8P/c1-27(2)48(28(3)4)57(54-23-11-22-45)56-35-24-36(47-25-29(5)37(49)46-38(47)50)55-39(35,41(42,43)44)26-53-40(30-12-9-8-10-13-30,31-14-18-33(51-6)19-15-31)32-16-20-34(52-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,46,49,50)/t35-,36-,39-,57?/m1/s1 |
Clé InChI |
DRJJIFVIRRQURG-UTTIVEAUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
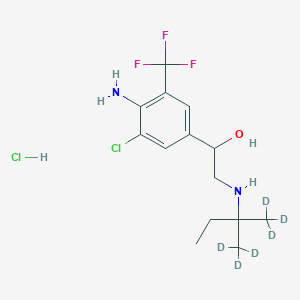

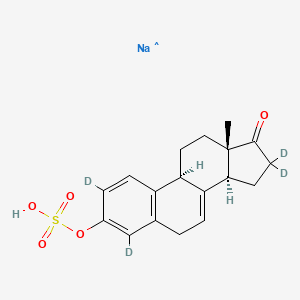

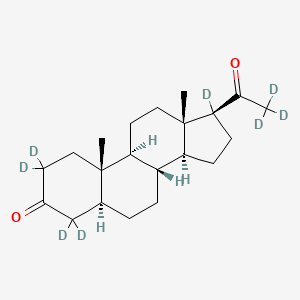

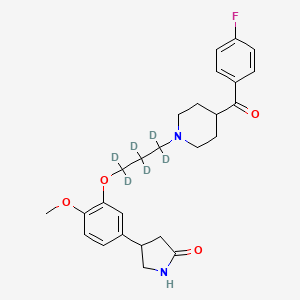
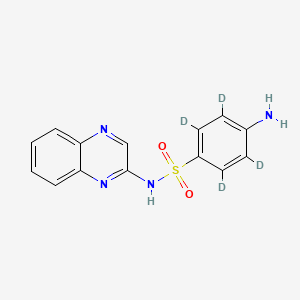
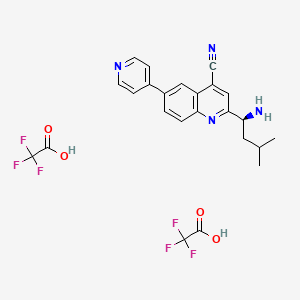
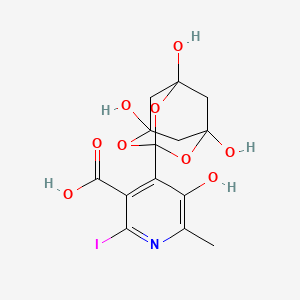
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
